molecular formula C10H11NOS B3190995 1-Isothiocyanato-4-(propan-2-yloxy)benzene CAS No. 50785-46-1

1-Isothiocyanato-4-(propan-2-yloxy)benzene

Cat. No.: B3190995
CAS No.: 50785-46-1
M. Wt: 193.27 g/mol
InChI Key: VCLAOKLKSZWCMH-UHFFFAOYSA-N
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Description

1-Isothiocyanato-4-(propan-2-yloxy)benzene is an aromatic isothiocyanate derivative characterized by a benzene ring substituted with an isothiocyanate (-N=C=S) group and an isopropoxy (-OCH(CH₃)₂) group at the para position. The isopropoxy group confers steric bulk and electron-donating properties via resonance, while the isothiocyanate group is highly reactive, enabling interactions with biological nucleophiles like cysteine residues in proteins .

Properties

IUPAC Name

1-isothiocyanato-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(2)12-10-5-3-9(4-6-10)11-7-13/h3-6,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLAOKLKSZWCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50785-46-1
Record name 1-isothiocyanato-4-(propan-2-yloxy)benzene
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Preparation Methods

The synthesis of 1-Isothiocyanato-4-(propan-2-yloxy)benzene typically involves the reaction of 4-(propan-2-yloxy)aniline with thiophosgene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 4-(propan-2-yloxy)aniline

    Reagent: Thiophosgene

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isothiocyanato-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of sulfonyl derivatives.

    Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include strong nucleophiles (e.g., amines), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Fine Chemicals

1-Isothiocyanato-4-(propan-2-yloxy)benzene is primarily utilized as a fine chemical intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the production of specialty chemicals and pharmaceuticals .

Research indicates that isothiocyanates, including this compound, exhibit potential antimicrobial and anticancer properties. Studies have shown that compounds with isothiocyanate groups can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes them candidates for further investigation in cancer therapeutics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isothiocyanates, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, demonstrating significant potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Another research article investigated the antimicrobial efficacy of isothiocyanate compounds against pathogenic bacteria. The findings revealed that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(propan-2-yloxy)benzene involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function . The molecular targets and pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and biological activity of aromatic isothiocyanates are heavily influenced by substituents on the benzene ring. Below is a structural comparison with key analogs:

Compound Name Substituent at Para Position Electronic Effect Key Features
1-Isothiocyanato-4-(propan-2-yloxy)benzene Isopropoxy (-OCH(CH₃)₂) Electron-donating (resonance) Steric hindrance; moderate reactivity
1-Isothiocyanato-4-(trifluoromethyl)benzene Trifluoromethyl (-CF₃) Electron-withdrawing (inductive) Enhanced electrophilicity; lipophilic
1-Isothiocyanato-4-(methylsulfonyl)benzene Methylsulfonyl (-SO₂CH₃) Strong electron-withdrawing High polarity; potential for H-bonding
Sulforaphane Methylsulfinyl (-S(O)CH₃) (aliphatic chain) Polar, redox-active Clinically studied for NRF2 activation

Key Observations :

  • Steric effects : The bulky isopropoxy group may hinder access to the isothiocyanate moiety, impacting binding efficiency in biological systems .
Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Compound Melting Point (°C) Solubility (Polar vs. Nonpolar) Stability
This compound Not reported Likely low in water (lipophilic) Stable under inert conditions
1-Isothiocyanato-4-(trifluoromethyl)benzene 39–40 Low in water; soluble in THF Sensitive to hydrolysis
1-Isothiocyanato-4-(methylsulfonyl)benzene Not reported High polarity (soluble in DMSO) Stable in dry environments
Sulforaphane Water-soluble (polar sulfinyl) Degrades rapidly in aqueous media

Insights :

  • The target compound’s lipophilicity (due to isopropoxy) may enhance membrane permeability but reduce aqueous solubility, contrasting with sulforaphane’s polar sulfinyl group, which improves water solubility .

Hypotheses for Target Compound :

  • However, its lipophilicity could enhance tissue penetration, favoring prodrug strategies .

Biological Activity

1-Isothiocyanato-4-(propan-2-yloxy)benzene, a compound derived from the isothiocyanate family, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in the journal Molecules demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Table 1: Summary of Anticancer Effects

StudyCell LineMechanism of ActionIC50 (µM)
MCF-7Caspase activation15
HepG2Bcl-2 modulation20

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition occurs through the suppression of NF-kB signaling pathways .

Case Study: Inhibition of Inflammation

A specific case study highlighted that treatment with this compound significantly reduced paw swelling in a rat model of inflammation induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been found effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. Its isothiocyanate group is known for forming thiocarbamoyl derivatives that can modify proteins involved in cell signaling, leading to various biological responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isothiocyanato-4-(propan-2-yloxy)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(propan-2-yloxy)aniline with thiophosgene or its analogs. Key parameters include solvent choice (e.g., dichloromethane for inert conditions), reaction time (41–67 hours for analogous isothiocyanates), and purification via flash chromatography (hexanes:EtOAc gradients). For example, similar isothiocyanates achieved >95% yield using equimolar ratios of aniline and thiocarbonyl reagents under reflux . Optimization should prioritize minimizing side reactions (e.g., hydrolysis) by maintaining anhydrous conditions and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the isothiocyanate (-NCS) group (e.g., 13^13C signal at ~125–135 ppm for N=C=S) and propan-2-yloxy substituent (e.g., methine splitting in 1^1H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, analogous aryl isothiocyanates were resolved to <0.01 Å positional uncertainty using Mo-Kα radiation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use respiratory protection if volatilization is likely .
  • Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation.
  • Emergency Measures : Immediate decontamination with water for skin contact; use ethanol for solvent cleanup to avoid hydrolysis byproducts .

Advanced Research Questions

Q. How can structural data discrepancies in crystallographic studies of aryl isothiocyanates be resolved?

  • Methodological Answer : Contradictions often arise from twinning, disorder, or poor data resolution. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for flexible groups (e.g., propan-2-yloxy). High-resolution datasets (>1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts. For example, analogous compounds required anisotropic displacement parameters for oxygen and sulfur atoms to resolve electron density ambiguities .

Q. How can researchers design experiments to evaluate the biological interactions of this compound?

  • Methodological Answer :

  • Target Identification : Screen against protein targets (e.g., kinases, glutathione transferases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. For example, thiourea derivatives of aryl isothiocyanates showed dose-dependent antiproliferative activity in HCT-116 cells .
  • Metabolic Stability : Use liver microsomes to evaluate Phase I/II metabolism, monitoring for glutathione conjugation via LC-MS .

Q. What experimental strategies address contradictions in reported bioactivity data for isothiocyanate derivatives?

  • Methodological Answer : Variability often stems from differences in compound purity, assay conditions, or cellular models.

  • Standardization : Use HPLC (≥95% purity) and validate assays with positive controls (e.g., sulforaphane for Nrf2 activation).
  • Dose-Response Analysis : Perform IC50_{50} determinations across multiple replicates to assess reproducibility.
  • Mechanistic Studies : Combine omics approaches (e.g., transcriptomics) to identify off-target effects. For instance, processing methods (e.g., heating) alter isothiocyanate stability, necessitating strict protocol adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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